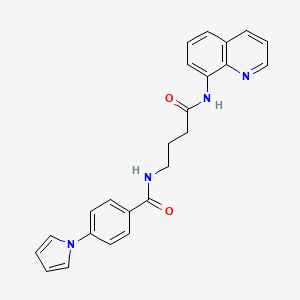

N-(4-oxo-4-(quinolin-8-ylamino)butyl)-4-(1H-pyrrol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-oxo-4-(quinolin-8-ylamino)butyl]-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2/c29-22(27-21-8-3-6-18-7-4-14-25-23(18)21)9-5-15-26-24(30)19-10-12-20(13-11-19)28-16-1-2-17-28/h1-4,6-8,10-14,16-17H,5,9,15H2,(H,26,30)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZSSDWYQSVWHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCCC(=O)NC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-oxo-4-(quinolin-8-ylamino)butyl)-4-(1H-pyrrol-1-yl)benzamide, identified by its CAS number 1251685-70-7, is a compound of interest due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N4O2, with a molecular weight of 398.5 g/mol. The compound features a quinoline moiety linked to a pyrrole and a benzamide structure, which contributes to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1251685-70-7 |

| Molecular Formula | C24H22N4O2 |

| Molecular Weight | 398.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of quinoline and pyrrole have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

A notable study demonstrated that quinoline derivatives could inhibit the growth of cancer cells by targeting specific kinases involved in tumor progression. The incorporation of the pyrrole moiety enhances this activity by improving the binding affinity to target proteins .

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of Kinase Activity : Similar compounds have been reported to inhibit RET kinase activity, which is crucial for cancer cell proliferation .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : By interfering with the normal cell cycle, the compound can prevent cancer cells from dividing and proliferating.

Study on RET Kinase Inhibition

In a study focusing on the inhibition of RET kinase by benzamide derivatives, it was found that certain modifications in the chemical structure significantly enhanced potency against RET-driven cancers. The study highlighted that compounds with similar structural features to this compound showed IC50 values in the nanomolar range against various cancer cell lines .

Antibacterial Activity

Another aspect of biological activity includes antibacterial properties attributed to quinoline derivatives. Research has shown that these compounds can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of DNA synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key analogs from patent literature and pharmacological databases are compared below.

Table 1: Structural and Functional Group Comparison

Key Observations:

Quinoline Derivatives: The target compound and patent analogs share a quinoline core, but substituents like tetrahydrofuran-3-yl-oxy (patent compounds) or pyrrole (target) modulate electronic properties and solubility .

Benzamide Modifications : The 4-(1H-pyrrol-1-yl)benzamide group in the target compound contrasts with chromene-linked benzamides (e.g., tetrazole-substituted analogs in Clarke’s Analysis), which may prioritize different binding mechanisms .

Functional Group Impact: Piperidin-4-ylidene acetamide (patent compounds): Likely enhances conformational flexibility and receptor affinity. Butyl-oxo-quinolin-8-ylamino (target compound): May improve membrane permeability due to balanced lipophilicity.

Hypothesized Pharmacological Profiles

While quantitative data (e.g., IC₅₀, logP) are unavailable in the provided sources, structural analysis suggests:

- Target Compound : The pyrrole group could favor interactions with hydrophobic kinase pockets, while the oxo spacer may reduce steric hindrance compared to bulkier analogs .

- Patent Analogs : Tetrahydrofuran-3-yl-oxy groups in patent compounds likely enhance aqueous solubility, making them preferable for oral administration. The octahydroindole substituent in one analog may reduce cytochrome P450-mediated metabolism .

- Clarke’s Database Compounds : Chromene-linked benzamides (e.g., tetrazole derivatives) might exhibit antioxidant properties due to redox-active tetrazole groups .

Q & A

Basic: What are the key synthetic routes for preparing N-(4-oxo-4-(quinolin-8-ylamino)butyl)-4-(1H-pyrrol-1-yl)benzamide?

The synthesis typically involves multi-step organic reactions, leveraging coupling strategies for quinoline and pyrrole moieties. A generalized approach includes:

Quinoline-8-amine intermediate synthesis : Reacting quinoline derivatives with appropriate amines under controlled pH and temperature (e.g., using ethanol as a solvent at 60–80°C) .

Pyrrole-benzamide coupling : Introducing the 4-(1H-pyrrol-1-yl)benzamide group via amide bond formation, often using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .

Final assembly : Linking the quinoline-8-amine and benzamide intermediates via a 4-oxobutyl spacer using reductive amination or nucleophilic substitution .

Key optimization parameters : Solvent choice (polar aprotic solvents enhance yields), catalyst selection (e.g., triethylamine for deprotonation), and reaction monitoring via TLC or HPLC .

Basic: How is the molecular structure of this compound confirmed experimentally?

Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., quinoline aromatic protons at δ 8.5–9.0 ppm, pyrrole protons at δ 6.5–7.0 ppm) and carbon backbone connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions, though this requires high-purity crystals .

Advanced: What strategies mitigate competing side reactions during the synthesis of the 4-oxobutyl spacer?

The 4-oxobutyl group is prone to undesired cyclization or oxidation. Mitigation strategies include:

- Temperature control : Maintaining reactions below 40°C to prevent ketone rearrangement .

- Protecting groups : Temporarily shielding reactive ketones (e.g., using acetal protection) during coupling steps .

- Inert atmosphere : Using nitrogen/argon to avoid oxidation of the amine intermediates .

Analytical validation : Monitor intermediates via FT-IR (C=O stretch at ~1700 cm) and H NMR to detect byproducts early .

Advanced: How does the compound’s stability vary under different pH and solvent conditions?

Stability studies reveal:

- Acidic conditions (pH < 3) : Hydrolysis of the amide bond occurs, degrading the benzamide moiety .

- Basic conditions (pH > 10) : The quinoline ring undergoes partial deprotonation, altering solubility but not structure .

- Solvent effects : Stable in DMSO and DMF but degrades in aqueous ethanol due to nucleophilic attack on the pyrrole ring .

Methodology : Accelerated stability testing (40–60°C) with HPLC tracking degradation kinetics .

Advanced: What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

- Molecular docking : Software like AutoDock Vina models binding to kinase ATP pockets, highlighting hydrogen bonds with quinoline nitrogen and hydrophobic interactions with the benzamide group .

- MD simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns simulations) .

- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on benzamide) with inhibitory activity .

Basic: What in vitro assays are used for preliminary biological activity screening?

- Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated .

- Enzyme inhibition : Fluorescence-based assays for kinase inhibition (e.g., EGFR, VEGFR2) .

- Antimicrobial screening : Disk diffusion against Gram-positive/negative bacteria .

Advanced: How are contradictory bioactivity results resolved (e.g., high in vitro vs. low in vivo efficacy)?

Contradictions often arise from pharmacokinetic limitations. Resolution strategies:

- ADMET profiling : Assess logP (>3 indicates poor solubility), CYP450 metabolism, and plasma protein binding .

- Prodrug design : Modify the 4-oxobutyl group to enhance bioavailability (e.g., ester prodrugs hydrolyzed in vivo) .

- Metabolite identification : LC-MS/MS detects rapid hepatic clearance of the quinoline moiety .

Basic: What spectroscopic techniques identify degradation products?

- LC-MS/MS : Fragmentation patterns distinguish hydrolyzed amides from oxidized pyrroles .

- IR spectroscopy : New O-H stretches (3200–3600 cm) indicate ketone oxidation .

Advanced: How is regioselectivity achieved in modifying the quinoline ring?

- Directing groups : Electron-donating substituents (e.g., -OCH) guide electrophilic substitution to the 5-position .

- Metal catalysis : Pd-mediated C-H activation for functionalization at inert positions .

Advanced: What mechanistic insights explain the compound’s fluorescence properties?

The conjugated quinoline-pyrrole system enables intramolecular charge transfer (ICT), with emission maxima at ~450 nm. Solvatochromic shifts in polar solvents confirm ICT behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.